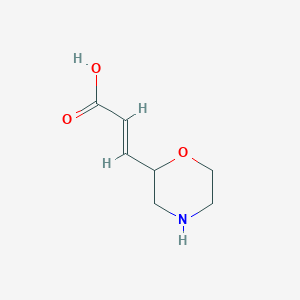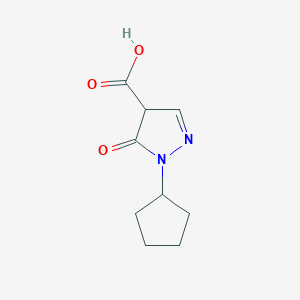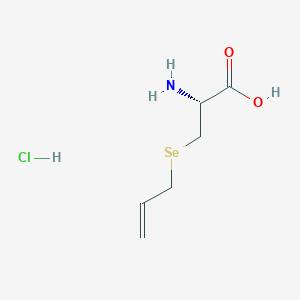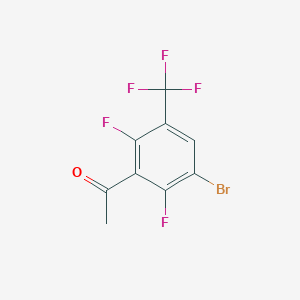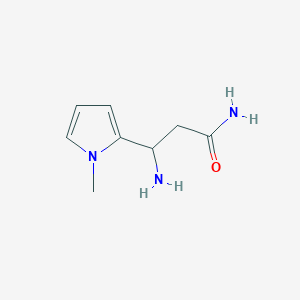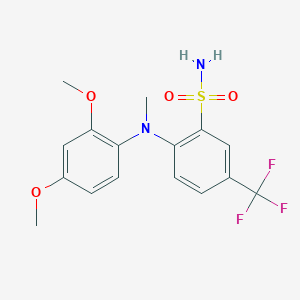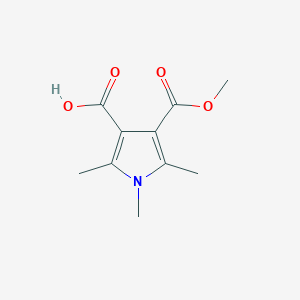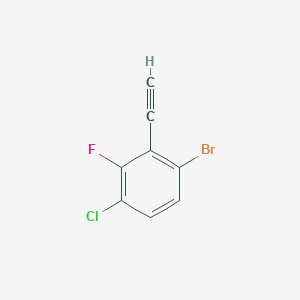
6-Bromo-3-chloro-2-fluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-2-fluorophenylacetylene is an organic compound with the molecular formula C8H3BrClF. It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylacetylene typically involves multi-step organic reactions. One common method is the halogenation of phenylacetylene derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylacetylenes can be formed.
Coupling Products: Biaryl or diarylacetylene compounds are common products of coupling reactions.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorophenylacetylene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluorophenylacetylene in chemical reactions involves the activation of the phenyl ring and the ethynyl group. The halogen atoms influence the electronic properties of the molecule, making it reactive towards nucleophiles and catalysts. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 6-Bromo-3-chloro-2-fluorobenzene
- 6-Bromo-3-chloro-2-fluorophenol
- 6-Bromo-3-chloro-2-fluorobenzyl bromide
Uniqueness: 6-Bromo-3-chloro-2-fluorophenylacetylene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the formation of carbon-carbon triple bonds is desired .
Properties
Molecular Formula |
C8H3BrClF |
|---|---|
Molecular Weight |
233.46 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h1,3-4H |
InChI Key |
YSYFZLWXHROLAH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
![1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12858302.png)
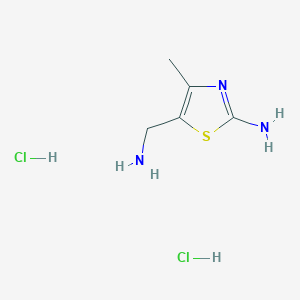
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
